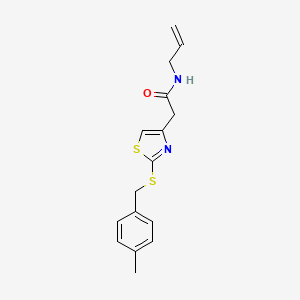

N-allyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

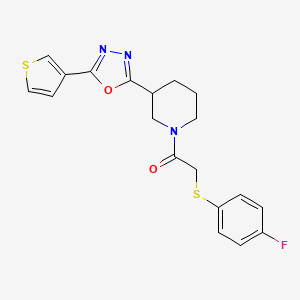

“N-allyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

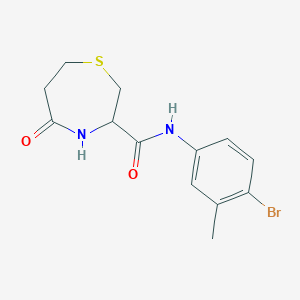

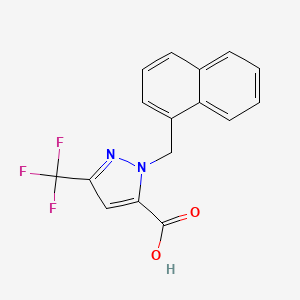

The synthesis of thiazole derivatives, including “this compound”, involves complex chemical reactions . The process often involves the use of various reagents and catalysts under specific conditions to ensure the successful formation of the thiazole ring .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole derivatives, including “this compound”, can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. For instance, the presence of the thiazole ring suggests that the compound may exhibit aromatic properties . The compound’s NMR and IR spectra provide further insights into its structure .Scientific Research Applications

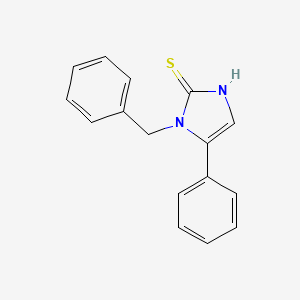

Synthesis and Anticancer Activity

- The synthesis and biological evaluation of thiazole derivatives, including N-allyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide and related compounds, have shown promising anticancer properties. One study focused on the synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their investigation against A549 human lung adenocarcinoma cells, revealing significant selective cytotoxicity and apoptosis-inducing capabilities (A. Evren et al., 2019).

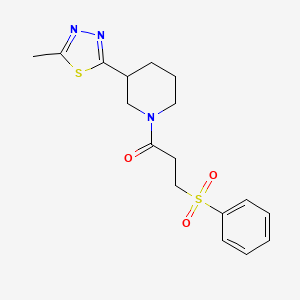

Antitumor and Antimicrobial Applications

- Another research avenue includes the synthesis and antitumor activity evaluation of benzothiazole derivatives bearing different heterocyclic rings. This study demonstrated considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (L. Yurttaş et al., 2015).

- The antimicrobial effects of novel thiazole derivatives were also investigated, showing significant activity against a range of pathogenic microorganisms, which suggests their potential use in combating infections (M. Y. Cankilic & L. Yurttaş, 2017).

Photophysical Properties

- Research on the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals revealed unique hydrogen bonding interactions, which could have implications in material science and drug design (Umamahesh Balijapalli et al., 2017).

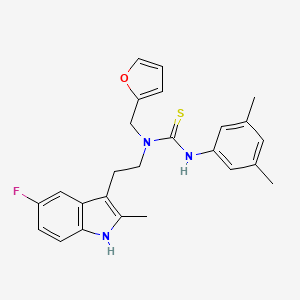

Biological Activities

- A study on the synthesis and characterization of novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives demonstrated potent antibacterial agents, suggesting the potential for developing new antibiotics (Manoj N. Bhoi et al., 2015).

- Additionally, some compounds have been evaluated for their antioxidant and anti-inflammatory properties, with promising results that could lead to the development of new therapeutic agents for chronic diseases (Satish Koppireddi et al., 2013).

Future Directions

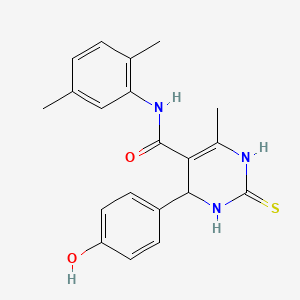

The future research directions for “N-allyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide” and other thiazole derivatives could involve further exploration of their biological activities and potential applications in medicine . This could include the development of new synthesis methods, the design of more potent derivatives, and detailed studies of their mechanisms of action .

Mechanism of Action

Target of Action

The compound N-allyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, also known as 2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(prop-2-en-1-yl)acetamide, is a thiazole derivative. Thiazole derivatives have been found to exhibit a wide range of biological activities . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects such as antimicrobial, antifungal, antiviral, and antitumor activities .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their specific chemical structures .

Result of Action

Thiazole derivatives are known to have a wide range of biological effects, including antimicrobial, antifungal, antiviral, and antitumor activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

Properties

IUPAC Name |

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS2/c1-3-8-17-15(19)9-14-11-21-16(18-14)20-10-13-6-4-12(2)5-7-13/h3-7,11H,1,8-10H2,2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASELSONHDMEPBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2810595.png)

![4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)